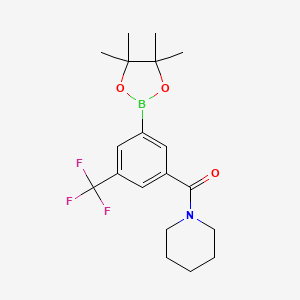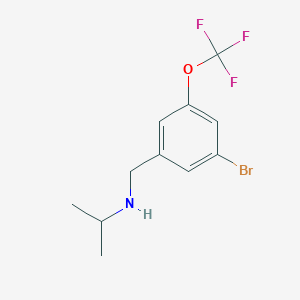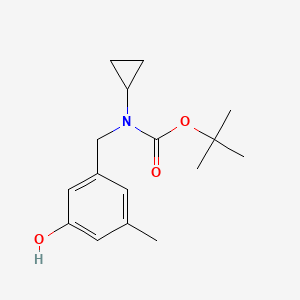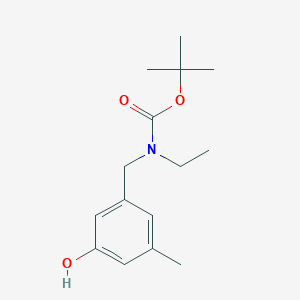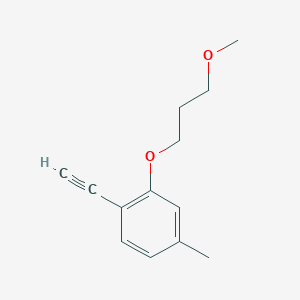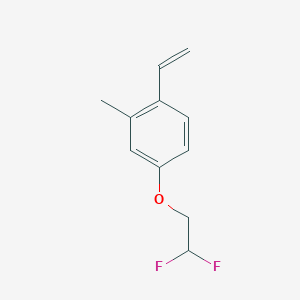
4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene is an organic compound characterized by the presence of a difluoroethoxy group attached to a methyl-substituted vinylbenzene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1-vinylbenzene and a difluoroethoxy reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. Common bases include sodium hydride or potassium tert-butoxide, while solvents such as dimethyl sulfoxide or tetrahydrofuran are used to facilitate the reaction.
Reaction Mechanism: The difluoroethoxy group is introduced through a nucleophilic substitution reaction, where the difluoroethoxy reagent reacts with the vinylbenzene derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: The compound can undergo electrophilic substitution reactions, where the vinyl group is replaced by other functional groups using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
4-(2,2-Difluoroethoxy)-1-vinylbenzene: Similar structure but lacks the methyl group.
2-Methyl-1-vinylbenzene: Lacks the difluoroethoxy group.
4-(2,2-Difluoroethoxy)-2-methylbenzene: Lacks the vinyl group.
Uniqueness
4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene is unique due to the presence of both the difluoroethoxy and vinyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-(2,2-difluoroethoxy)-1-ethenyl-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-5-10(6-8(9)2)14-7-11(12)13/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFLEZLZBBXVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
